2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile
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Overview
Description
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile is a complex organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a Povarov imino-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the quinazoline derivative.
Thioacetonitrile Addition: The final step involves the addition of thioacetonitrile to the quinazoline derivative, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based anticancer drug.
Afatinib: A quinazoline derivative with anticancer properties.
Uniqueness
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile is unique due to its specific structure, which includes a thioacetonitrile group.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4S/c18-13-7-5-12(6-8-13)11-20-16-14-3-1-2-4-15(14)21-17(22-16)23-10-9-19/h1-8H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQYUJUZHUTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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